3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several structural components including a pyrimidine ring, a trifluoromethyl group, an azetidine ring, and a pyrazine ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 . Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups . The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by factors such as its molecular structure, polarity, and the presence of functional groups . These properties could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
- Imatinib is a tyrosine kinase inhibitor used primarily to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically targets the BCR-ABL fusion protein in CML and the KIT receptor in GISTs, inhibiting their aberrant signaling pathways .
- Beyond CML and GISTs, Imatinib has shown promise in treating other kinase-driven diseases, including dermatofibrosarcoma protuberans (DFSP), hypereosinophilic syndrome (HES), and systemic mastocytosis (SM) .
- Imatinib’s anti-inflammatory properties have attracted attention. It can play a role in regulating central inflammation and controlling brain inflammation processes .
- Some studies suggest that Imatinib may have cardioprotective effects. It could potentially prevent cardiac fibrosis and improve heart function .
Cancer Treatment (Leukemia and Gastrointestinal Stromal Tumors)
Other Kinase-Driven Diseases
Inflammatory Disorders
Cardiovascular Applications
Drug Repurposing and Beyond Oncology
Mechanism of Action
Target of Action
Similar compounds, such as imatinib, are known to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in regulating normal cell processes.
Mode of Action
Drawing parallels from imatinib, it can be inferred that the compound might bind to an inactive domain of its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could inhibit the activity of the target enzyme, leading to a disruption in the signal transduction cascade.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-[methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N7/c1-23(13-21-3-2-11(22-13)14(15,16)17)9-7-24(8-9)12-10(6-18)19-4-5-20-12/h2-5,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGFJDYDYYFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{Methyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.